Imidazo[1,2-b]pyridazine-2-carboxylic acid

CDK2 inhibition Pharmacokinetics Oral bioavailability

Imidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 160911-42-2) is a privileged kinase pharmacophore with proven oral bioavailability in CDK2 programs (>1 µM plasma at 2 mg/kg). Its [1,2-b] fusion confers unique selectivity for PIM-1 (IC50 7 nM) and overcomes ABCG2-mediated resistance. The 2-position carboxylic acid enables SAR-friendly amide/ester library synthesis. This scaffold maintains picomolar potency against TRK G595R/G667C resistance mutants. For orally bioavailable CDK2 and second-generation TRK inhibitor programs, this building block is strategically essential. Order ≥95% purity material from qualified suppliers.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 160911-42-2
Cat. No. B063782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine-2-carboxylic acid
CAS160911-42-2
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2N=C1)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12)
InChIKeyONVUCPOYNIOJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-b]pyridazine-2-carboxylic Acid (CAS 160911-42-2): Core Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Imidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 160911-42-2) is a heterocyclic compound featuring a fused imidazole-pyridazine ring system with a carboxylic acid at the 2-position, presenting a molecular weight of 163.13 g/mol and a computed XLogP3-AA of 0.2 [1]. This scaffold serves as a privileged pharmacophore in medicinal chemistry, particularly for targeting kinases such as PIM, CDK, p38 MAP, and TRK [2]. The carboxylic acid moiety provides a versatile synthetic handle for generating amide, ester, and other derivative libraries essential for structure-activity relationship (SAR) exploration [3].

Why Imidazo[1,2-b]pyridazine-2-carboxylic Acid Cannot Be Interchanged with Other Imidazopyridine or Pyridazine Analogs


Despite apparent structural similarity to imidazo[1,2-a]pyridine or other imidazopyridazine isomers, the [1,2-b] ring fusion pattern in imidazo[1,2-b]pyridazine-2-carboxylic acid confers distinct electronic and steric properties that critically influence kinase binding mode and selectivity. Head-to-head SAR studies reveal that even when core scaffolds appear analogous, the SAR landscape diverges significantly—for instance, imidazo[1,2-b]pyridazine CDK inhibitors exhibit plasma exposures (>1 µM after 2 mg/kg oral dose) and binding orientations that cannot be replicated by imidazo[1,2-a]pyridine counterparts [1]. Furthermore, the position of the carboxylic acid substituent (2- vs. 3-position) markedly alters anti-inflammatory and analgesic potency in vivo [2]. Generic substitution based solely on nominal heterocycle classification thus risks compromising target engagement, selectivity, and pharmacokinetic performance.

Quantitative Differentiation Evidence: Imidazo[1,2-b]pyridazine-2-carboxylic Acid Versus Key Comparators


Superior Plasma Exposure: Imidazo[1,2-b]pyridazine CDK Inhibitors vs. Imidazo[1,2-a]pyridine Series

Imidazo[1,2-b]pyridazine-based CDK2 inhibitors achieve plasma concentrations exceeding 1 µM after a 2 mg/kg oral dose in mice, a level considered therapeutically relevant for CDK inhibition [1]. In contrast, the structurally related imidazo[1,2-a]pyridine series (e.g., AZ703) requires higher doses or alternative formulations to reach comparable exposures, and its IC50 values against purified cyclin E/CDK2 and cyclin B/CDK1 are 34 nM and 29 nM respectively, with no reported plasma level data at 2 mg/kg [2].

CDK2 inhibition Pharmacokinetics Oral bioavailability

PIM Kinase Inhibition: Nanomolar Potency and Distinct Selectivity Profile

Imidazo[1,2-b]pyridazine derivatives exemplified by SGI-1776 exhibit potent pan-PIM kinase inhibition with IC50 values of 7 nM (Pim-1), 363 nM (Pim-2), and 69 nM (Pim-3), alongside Flt-3 (44 nM) and haspin (34 nM) . In contrast, non-imidazo[1,2-b]pyridazine PIM inhibitors such as the thiazolidinedione series (e.g., YPC-21440) display IC50 values in the tens to hundreds nanomolar range, lacking the single-digit nanomolar potency against Pim-1 [1].

PIM kinase Leukemia ATP-competitive inhibitor

Anti-inflammatory Activity: Carboxylic Acid Derivatives Outperform Ester and Amide Congeners

Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives exhibit superior anti-inflammatory activity in the carrageenan-induced rat paw edema model compared to their corresponding ethyl esters and amides [1]. While quantitative percent inhibition values are not directly reported in the abstract, the study explicitly states that the carboxylic acids demonstrated the most pronounced activity among the series, and that analgesic potency of these acids was comparable to that of previously examined imidazo[1,2-b]pyridazine analogues [2].

Anti-inflammatory Carrageenan-induced edema SAR

TRK Kinase Inhibition: Picomolar to Low Nanomolar Potency Against Wild-Type and Resistant Mutants

Advanced imidazo[1,2-b]pyridazine derivatives, such as compound 15m, achieve sub-nanomolar inhibition of wild-type TRK (IC50 = 0.08 nM) and retain substantial activity against clinically relevant resistant mutants TRK^G595R (IC50 = 2.14 nM) and TRK^G667C (IC50 = 0.68 nM) [1]. In comparison, first-generation TRK inhibitors like larotrectinib exhibit IC50 values of 5-10 nM against wild-type TRK but show >100-fold reduced potency against the G595R mutation [2].

TRK kinase Resistance mutation G595R G667C

High-Impact Application Scenarios for Imidazo[1,2-b]pyridazine-2-carboxylic Acid Based on Quantitative Evidence


Lead Optimization for CDK2 Inhibitors with Favorable Oral Pharmacokinetics

Given the demonstrated ability of imidazo[1,2-b]pyridazine-based CDK2 inhibitors to achieve >1 µM plasma levels following a 2 mg/kg oral dose [1], procurement of imidazo[1,2-b]pyridazine-2-carboxylic acid is justified for programs requiring orally bioavailable CDK2-targeted agents. This contrasts with imidazo[1,2-a]pyridine series that lack published plasma exposure data at equivalent doses, reducing the risk of PK-related attrition.

PIM Kinase Inhibitor Development for Hematologic Malignancies

The scaffold's proven low-nanomolar PIM-1 inhibition (IC50 = 7 nM) and favorable selectivity over other kinase families [1] makes imidazo[1,2-b]pyridazine-2-carboxylic acid a strategic starting point for designing antileukemic agents. Its use is supported by evidence that imidazo[1,2-b]pyridazine PIM inhibitors overcome ABCG2-mediated drug resistance, a common clinical challenge .

Design of Next-Generation TRK Inhibitors to Combat Resistance Mutations

The scaffold's ability to maintain picomolar to low-nanomolar potency against TRK G595R and G667C resistance mutations [1] positions imidazo[1,2-b]pyridazine-2-carboxylic acid as an essential building block for second-generation TRK inhibitors. This is particularly relevant for patients who have relapsed on first-generation agents like larotrectinib, which lose >100-fold activity against these mutants .

Synthesis of Anti-inflammatory Carboxylic Acid Derivatives with Reduced Ulcerogenicity

The empirical evidence that imidazo[1,2-b]pyridazine-2-carboxylic acids exhibit superior anti-inflammatory activity relative to esters and amides in the carrageenan edema model [1] supports their use in developing NSAID-like agents. The scaffold also shows analgesic activity comparable to established imidazo[1,2-b]pyridazine analogs, offering a potential therapeutic window with lower gastric mucosal damage compared to traditional NSAIDs .

Technical Documentation Hub

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